N,N-Diethylcyclohexylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5313. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

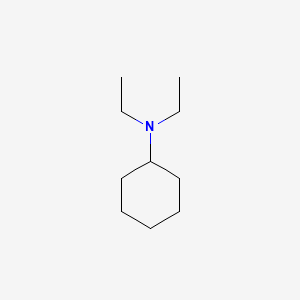

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethylcyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-3-11(4-2)10-8-6-5-7-9-10/h10H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIXSDMKDSYXUMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021799 | |

| Record name | N,N-Diethylcyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Cyclohexanamine, N,N-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

91-65-6 | |

| Record name | N,N-Diethylcyclohexylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyldiethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diethylcyclohexylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5313 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanamine, N,N-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Diethylcyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexyldiethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.898 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXYLDIETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UTV19LFB58 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N,N-Diethylcyclohexylamine CAS number

An In-Depth Technical Guide to N,N-Diethylcyclohexylamine

Abstract

This technical guide provides a comprehensive overview of this compound, identified by the Chemical Abstracts Service (CAS) number 91-65-6 .[1][2][3][4] Intended for researchers, chemists, and drug development professionals, this document delves into the compound's fundamental properties, spectroscopic signature, synthesis and purification protocols, key applications, and critical safety information. The guide is structured to provide not just data, but also the scientific rationale behind the methodologies, ensuring a deeper understanding of the compound's behavior and utility.

Compound Identification and Physicochemical Properties

This compound is a tertiary amine characterized by a cyclohexane ring bonded to a diethylamino group.[5][6] This structure imparts specific physical and chemical properties that are crucial for its application in various chemical processes. Its identity is unequivocally established by its CAS number, 91-65-6.[1][2][3][4]

A summary of its core physicochemical properties is presented below for quick reference. These values are essential for designing experiments, particularly for reaction setup and purification procedures.

| Property | Value | Source |

| CAS Number | 91-65-6 | [1][2] |

| Molecular Formula | C₁₀H₂₁N | [1][2][4] |

| Molecular Weight | 155.29 g/mol | [1][3] |

| Appearance | Colorless to light yellow clear liquid | |

| Boiling Point | 193 °C | [2][7] |

| Flash Point | 57 °C | [2][7] |

| Density | 0.84 g/cm³ (at 20°C) | [2][4] |

| Refractive Index (n20/D) | 1.456 | [4][8][9] |

| Synonyms | Cyclohexyldiethylamine, Diethylcyclohexylamine, N,N-Diethylcyclohexanamine | [2][6] |

graph Chemical_Structure { layout=neato; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];// Atom nodes N [label="N", pos="0,0!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#4285F4"]; C1 [label="C", pos="-1.5,0.5!"]; C2 [label="C", pos="-2.5,0!"]; C3 [label="C", pos="-2.5,-1!"]; C4 [label="C", pos="-1.5,-1.5!"]; C5 [label="C", pos="-0.5,-1!"]; C_alpha [label="C", pos="-0.5,0.5!", shape=point, width=0];

// Ethyl groups C_ethyl1_1 [label="C", pos="1,0.8!"]; C_ethyl1_2 [label="C", pos="2,0.8!"]; C_ethyl2_1 [label="C", pos="1,-0.8!"]; C_ethyl2_2 [label="C", pos="2,-0.8!"];

// Edges for cyclohexane ring C_alpha -- C1 [len=1.5]; C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C_alpha [len=1.5];

// Edges for N and connection to ring N -- C_alpha [len=1.5];

// Edges for ethyl groups N -- C_ethyl1_1 [len=1.5]; C_ethyl1_1 -- C_ethyl1_2 [len=1.5]; N -- C_ethyl2_1 [len=1.5]; C_ethyl2_1 -- C_ethyl2_2 [len=1.5];

// Add H atoms implicitly for clarity label = "this compound (C₁₀H₂₁N)"; labelloc = "b"; fontsize=14; }

Caption: Chemical structure of this compound.

Spectroscopic Profile for Structural Verification

In any research or development setting, verifying the identity and purity of a chemical is paramount. Spectroscopic methods provide a fingerprint of the molecule.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the ethyl groups and the cyclohexyl ring. The ethyl groups will present as a quartet (CH₂) and a triplet (CH₃) due to spin-spin coupling. The protons on the cyclohexane ring will appear as a complex multiplet in the aliphatic region.[10]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show unique signals for each chemically distinct carbon atom. One would expect to see signals for the two carbons of the ethyl group and multiple signals for the carbons of the cyclohexyl ring, with their chemical shifts confirming the aliphatic nature of the structure.[11]

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is used to identify functional groups. For this molecule, key absorbances include C-H stretching vibrations from the alkyl chains and ring just below 3000 cm⁻¹ and C-N stretching vibrations, typically in the 1250-1020 cm⁻¹ region. The absence of N-H stretching bands (around 3300-3500 cm⁻¹) confirms its identity as a tertiary amine.[12]

Synthesis and Purification Protocol

A common and efficient method for synthesizing tertiary amines like this compound is through reductive amination . This protocol is a self-validating system as the progress and outcome can be reliably monitored using standard analytical techniques like Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Synthesis via Reductive Amination

The causality of this experimental choice lies in its high efficiency and the ready availability of starting materials. The reaction proceeds by first forming an iminium ion intermediate from cyclohexanone and diethylamine, which is then reduced in situ to the final tertiary amine product.

Step-by-Step Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add cyclohexanone (1.0 eq) and a suitable solvent such as methanol or dichloromethane.

-

Amine Addition: Add diethylamine (1.1 eq) to the solution. The slight excess of the amine helps to drive the reaction towards iminium ion formation.

-

Reductant Addition: Cool the mixture in an ice bath (0 °C). Cautiously add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. This specific reductant is chosen because it is mild and tolerant of the slightly acidic conditions that can facilitate iminium ion formation, thus preventing side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's completion by TLC or GC-MS by observing the disappearance of the cyclohexanone starting material.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. This step neutralizes the reaction mixture and decomposes any remaining reducing agent.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined.

-

Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Caption: General workflow for synthesis and purification.

Purification

The crude product obtained often contains unreacted starting materials or side products. Fractional distillation is the authoritative method for purifying liquids with different boiling points.

Protocol:

-

Dry the crude amine with a suitable drying agent like barium oxide (BaO).[4]

-

Set up a fractional distillation apparatus. The efficiency of the separation is dependent on the length and packing of the fractionating column.

-

Heat the distillation flask gently. Collect the fraction that distills at the boiling point of this compound (193 °C at atmospheric pressure).[2] This precise temperature control ensures high purity.

Field-Proven Applications

The utility of this compound stems from the properties of its tertiary amine functional group. The lone pair of electrons on the nitrogen atom makes it a moderately strong base and a competent nucleophile, defining its role in organic chemistry.

-

Catalyst in Polymer Chemistry: Analogous to the widely used N,N-Dimethylcyclohexylamine, this compound can function as a catalyst, particularly in the production of polyurethane (PU) foams.[13] It acts as a blowing catalyst, promoting the reaction that generates CO₂ gas, which is essential for foam expansion. The choice of catalyst influences reaction speed and the final physical properties of the foam.

-

Organic Synthesis Intermediate: It serves as a building block or a non-nucleophilic base in various organic reactions. Its basicity is used to scavenge acids produced during a reaction, driving the equilibrium towards the product side.

-

Industrial Applications: It is also used in the formulation of adhesives, sealant chemicals, paint additives, and as a viscosity adjustor.[6]

Caption: The dual role of the compound in industrial applications.

Safety and Handling

Authoritative safety protocols are non-negotiable when handling any chemical. This compound is classified as a hazardous substance.

Hazard Profile:

| Hazard Statement | Code | Classification | Source |

| Flammable liquid and vapor | H226 | Flammable Liquid, Cat. 3 | [3][14] |

| Causes severe skin burns and eye damage | H314 | Skin Corrosion, Cat. 1B | [3][14] |

| Harmful if swallowed | H302 | Acute Toxicity, Oral, Cat. 4 | [14][15] |

| Harmful in contact with skin | H312 | Acute Toxicity, Dermal, Cat. 4 | [14] |

| Harmful if inhaled | H332 | Acute Toxicity, Inhalation, Cat. 4 | [14] |

Mandatory Handling Protocols:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, splash-proof safety goggles, a face shield, and a lab coat.[15] Work should be conducted in a well-ventilated chemical fume hood.[16]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3][16] It is recommended to store under an inert gas as the compound can be air sensitive.[3]

-

Spill Management: In case of a spill, remove all ignition sources. Absorb with an inert material (e.g., sand, diatomaceous earth) and place in a suitable container for disposal.[16]

-

First Aid Measures:

-

Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call a POISON CENTER or doctor immediately.[3][14]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[3]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor immediately.[3][17]

-

Conclusion

This compound (CAS 91-65-6) is a valuable tertiary amine with well-defined physical and chemical properties. Its utility as a catalyst in polymer science and as a versatile intermediate in organic synthesis makes it a compound of interest for both academic and industrial researchers. Adherence to rigorous synthesis, purification, and safety protocols is essential for its effective and safe application. This guide serves as an authoritative resource to facilitate that purpose.

References

-

What are the key applications of N,N-Dimethylcyclohexylamine?. Merlinchem. [Link]

-

Safety Data Sheet: N,N-Dimethylcyclohexylamine. Carl ROTH. [Link]

-

This compound - Physico-chemical Properties. ChemBK. [Link]

-

Chemical Properties of Cyclohexanamine, N,N-diethyl- (CAS 91-65-6). Cheméo. [Link]

-

This compound - 1H NMR Spectrum. SpectraBase. [Link]

-

This compound - FTIR Spectrum. SpectraBase. [Link]

-

This compound - 13C NMR Chemical Shifts. SpectraBase. [Link]

- Preparation method of N, N-diethylhydroxylamine.

-

N,N-Dimethylcyclohexylamine | C8H17N. PubChem. [Link]

-

Cyclohexyldiethylamine | C10H21N. PubChem. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound | 91-65-6 | TCI AMERICA [tcichemicals.com]

- 4. This compound | 91-65-6 [chemicalbook.com]

- 5. N,N-Dimethylcyclohexylamine | C8H17N | CID 7415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cyclohexyldiethylamine | C10H21N | CID 61571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. chembk.com [chembk.com]

- 9. 91-65-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. This compound(91-65-6) 1H NMR spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

- 13. What are the key applications of N,N-Dimethylcyclohexylamine? [merlinchem.com]

- 14. echemi.com [echemi.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. fishersci.com [fishersci.com]

- 17. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to N,N-Diethylcyclohexylamine: Physicochemical Properties, Synthesis, and Handling

Abstract

This technical guide provides a comprehensive overview of N,N-Diethylcyclohexylamine (CAS No. 91-65-6), a tertiary aliphatic amine of significant interest in chemical synthesis and research. The document begins by establishing the core molecular profile of the compound, with a primary focus on its molecular weight of 155.28 g/mol , a fundamental parameter for all stoichiometric and analytical considerations.[1][2][3][4][5][6] Subsequent sections offer an in-depth exploration of its synthesis via reductive amination, detailed purification protocols, and modern analytical characterization techniques. Furthermore, this guide discusses its applications as a laboratory reagent and explores its potential in catalysis, grounded in its structural relation to industrial catalysts. The document concludes with a critical summary of safety, handling, and disposal protocols, providing researchers, scientists, and drug development professionals with the necessary information for its safe and effective utilization.

Core Molecular Profile of this compound

A thorough understanding of a chemical compound begins with its fundamental molecular and physical properties. This section details the identity, structure, and key physicochemical parameters of this compound.

Chemical Identity and Structure

This compound is a tertiary amine characterized by a cyclohexyl group and two ethyl groups attached to a central nitrogen atom. Its unambiguous structure is a key determinant of its chemical behavior, including its basicity, nucleophilicity, and steric profile.

-

IUPAC Name: N,N-Diethylcyclohexanamine

-

Synonyms: Cyclohexyldiethylamine, Diethylcyclohexylamine[2][5]

-

CAS Number: 91-65-6[1]

Sources

- 1. This compound | 91-65-6 [chemicalbook.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. echemi.com [echemi.com]

- 4. chembk.com [chembk.com]

- 5. Cyclohexanamine, N,N-diethyl- (CAS 91-65-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 91-65-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. scbt.com [scbt.com]

N,N-Diethylcyclohexylamine chemical properties

An In-depth Technical Guide to the Chemical Properties of N,N-Diethylcyclohexylamine

Introduction

This compound (DECHA), with CAS number 91-65-6, is a tertiary aliphatic amine characterized by a cyclohexyl ring and two ethyl groups attached to the nitrogen atom. It presents as a colorless to light yellow clear liquid.[1] This compound serves as a critical component in various chemical manufacturing processes, most notably as a catalyst in the production of polyurethane foams and as a chemical intermediate for rubber accelerators and dyes.[2][3] Its utility stems from the inherent basicity of its tertiary amine group and the steric bulk provided by the cyclohexyl and ethyl substituents. This guide provides a comprehensive overview of its core chemical properties, synthesis, reactivity, and analytical characterization, designed for professionals in chemical research and development.

Physicochemical Properties

The physical and chemical characteristics of this compound are foundational to its handling, application, and behavior in chemical systems. These properties have been determined through various experimental and computational methods.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₁N | [4] |

| Molecular Weight | 155.28 g/mol | [4][5] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Odor | Musky, ammonia-like | [2] |

| Density | 0.84 g/cm³ | [1] |

| Boiling Point | 193 °C | [5] |

| Melting Point | 172 °C | [5] |

| Flash Point | 57 °C (135 °F) | [1] |

| Vapor Pressure | 0.351 mmHg at 25°C | [1] |

| Refractive Index (n20/D) | 1.4562 (lit.) | [1][6] |

| pKa | 10.69 ± 0.20 (Predicted) | [1] |

| Water Solubility | Soluble | [2] |

Synthesis and Manufacturing

The industrial production of this compound is typically achieved through one of two primary synthetic routes. The choice of method is often dictated by raw material availability, cost, and desired purity.

2.1 Reductive Amination of Cyclohexanone

This is a highly efficient and common industrial method. It involves the reaction of cyclohexanone with diethylamine in the presence of a reducing agent, typically hydrogen gas, and a metal catalyst such as palladium, platinum, or nickel.

Experimental Protocol: Catalytic Reductive Amination

-

A high-pressure reactor is charged with cyclohexanone, diethylamine (in stoichiometric excess), a suitable solvent (e.g., ethanol), and a heterogeneous catalyst (e.g., 5% Pd/C).

-

The reactor is sealed and purged with nitrogen before being pressurized with hydrogen gas (typically 5-10 atm).

-

The reaction mixture is heated (usually to 80-120°C) and stirred vigorously to ensure efficient mixing and mass transfer.

-

The reaction is monitored by gas chromatography (GC) for the disappearance of the cyclohexanone starting material.

-

Upon completion, the reactor is cooled, depressurized, and the catalyst is removed by filtration.

-

The solvent and excess diethylamine are removed under reduced pressure.

-

The crude this compound is then purified by fractional distillation to yield the final product.

The causality behind this protocol lies in forming an intermediate enamine or iminium ion from the condensation of cyclohexanone and diethylamine. This intermediate is then rapidly and irreversibly reduced by the catalytic hydrogenation process to form the stable tertiary amine.

Caption: Reductive amination pathway for this compound synthesis.

2.2 Alkylation of Cyclohexylamine

An alternative route involves the direct alkylation of cyclohexylamine with an ethylating agent, such as ethyl bromide or ethyl iodide. This method proceeds via a nucleophilic substitution mechanism but can be more difficult to control, often resulting in a mixture of mono-, di-alkylated products and quaternary ammonium salts, necessitating more rigorous purification.

Chemical Reactivity and Stability

3.1 Basicity and Salt Formation As a tertiary amine, this compound is a moderately strong base (predicted pKa of the conjugate acid is ~10.7).[1] It readily reacts with acids in exothermic reactions to form the corresponding diethylcyclohexylammonium salts.[2] This basicity is the cornerstone of its catalytic activity, particularly in polyurethane chemistry where it catalyzes the reaction between isocyanates and polyols.

3.2 Quaternization The lone pair of electrons on the nitrogen atom makes it nucleophilic. It can react with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.[6] This reaction is a definitive test for tertiary amines. The resulting methiodide salt has a reported melting point of 224°C.[6]

Caption: Key reactions of this compound.

3.3 Stability and Incompatibilities The compound is stable under normal storage conditions, typically in a dry, room-temperature environment.[1] However, it is incompatible with strong oxidizing agents and acids. It is also a flammable liquid and should be kept away from heat, sparks, open flames, and other ignition sources.[7] Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).

Spectroscopic Analysis

Spectroscopic methods are essential for the structural confirmation and purity assessment of this compound.

-

Infrared (IR) Spectroscopy: As a tertiary amine, the most significant feature in its IR spectrum is the absence of N-H stretching absorptions typically seen for primary and secondary amines in the 3300-3500 cm⁻¹ region.[8] The spectrum will be dominated by C-H stretching absorptions from the cyclohexyl and ethyl groups (around 2850-2950 cm⁻¹) and C-N stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show characteristic signals for the ethyl groups—a quartet for the methylene protons (-CH₂-) adjacent to the nitrogen and a triplet for the terminal methyl protons (-CH₃). The protons on the cyclohexyl ring will appear as a series of complex, overlapping multiplets further upfield. The protons on the carbons directly attached to the nitrogen (the α-protons) will be deshielded and appear further downfield.[8]

-

¹³C NMR: The carbon atoms bonded directly to the electron-withdrawing nitrogen atom are deshielded and will resonate at a lower field compared to other carbons in the cyclohexyl ring.[8] Spectra recorded in chloroform-d typically use TMS as a reference.[9]

-

-

Mass Spectrometry (MS): In accordance with the nitrogen rule, this compound, having one nitrogen atom, will exhibit an odd-numbered molecular ion peak (M⁺) at m/z = 155.[8] The fragmentation pattern will likely involve the loss of ethyl groups and fragmentation of the cyclohexyl ring.

Safety and Toxicology

This compound is a hazardous chemical that requires careful handling.

-

GHS Classification: It is classified as a flammable liquid (Category 3) and causes severe skin burns and eye damage (Category 1).[10] It is also harmful if swallowed, in contact with skin, or if inhaled.[1][10]

-

Handling Precautions: Due to its corrosive and flammable nature, appropriate personal protective equipment (PPE) is mandatory. This includes impervious gloves, protective clothing, and eye/face protection.[7] Work should be conducted in a well-ventilated area or under a chemical fume hood.[11] All ignition sources must be eliminated, and measures to prevent static discharge should be implemented.

-

Toxicological Data: The acute inhalation toxicity has been reported with a Lowest Published Lethal Concentration (LCLo) in rats of 679 mg/m³. In case of exposure, immediate medical attention is required.[12]

Applications

The primary industrial applications of this compound leverage its properties as a tertiary amine catalyst and a synthetic building block.

-

Polyurethane Catalyst: It is used as a catalyst in the production of polyurethane foams.[2] Its basic nature allows it to accelerate the gelling reaction between polyols and isocyanates, influencing the foam's formation rate and final physical properties.

-

Chemical Intermediate: It serves as a precursor in the synthesis of other valuable chemicals, including rubber accelerators and various dyes.[2][3]

-

Other Uses: The compound also finds application in adhesives, sealant chemicals, paint additives, and as a viscosity adjustor.[10]

Purification Protocol

For applications requiring high purity, residual water or other impurities must be removed.

Experimental Protocol: Laboratory-Scale Purification

-

Drying: Place the crude this compound in a round-bottom flask. Add a suitable drying agent, such as anhydrous barium oxide (BaO), and allow it to stand for several hours with occasional swirling.[6]

-

Decantation/Filtration: Carefully decant or filter the amine away from the drying agent into a clean, dry distillation flask.

-

Fractional Distillation: Equip the flask for fractional distillation. Heat the flask gently.

-

Fraction Collection: Discard any initial low-boiling fractions. Collect the main fraction that distills at a constant temperature corresponding to the literature boiling point (193°C at atmospheric pressure).[6]

-

Storage: Store the purified, clear liquid under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to prevent moisture ingress and oxidation.

This self-validating protocol relies on the distinct boiling point of the target compound to separate it from less volatile impurities (left in the distillation pot) and more volatile impurities (removed in the forerun). The final product's purity can be confirmed by GC and spectroscopic analysis.

References

-

This compound - ChemBK. (2024). ChemBK. [Link]

-

Chemical Properties of Cyclohexanamine, N,N-diethyl- (CAS 91-65-6). (n.d.). Cheméo. [Link]

-

Safety Data Sheet: N,N-Dimethylcyclohexylamine. (n.d.). Carl ROTH. [Link]

-

Laboratory Chemicals, this compound, 25mL, Each. (n.d.). CP Lab Safety. [Link]

-

This compound - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

-

N,N-Dimethylcyclohexylamine | C8H17N | CID 7415. (n.d.). PubChem. [Link]

-

24.11: Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]

-

Cyclohexyldiethylamine | C10H21N | CID 61571. (n.d.). PubChem. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. N,N-Dimethylcyclohexylamine CAS#: 98-94-2 [m.chemicalbook.com]

- 3. N,N-Dimethylcyclohexylamine | C8H17N | CID 7415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cyclohexanamine, N,N-diethyl- (CAS 91-65-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 91-65-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound | 91-65-6 [chemicalbook.com]

- 7. This compound | 91-65-6 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. spectrabase.com [spectrabase.com]

- 10. Cyclohexyldiethylamine | C10H21N | CID 61571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. carlroth.com:443 [carlroth.com:443]

- 12. fishersci.com [fishersci.com]

Introduction: The Imperative for Unambiguous Structural Verification

An In-depth Technical Guide to the Structure Elucidation of N,N-Diethylcyclohexylamine

This compound is a tertiary amine characterized by a cyclohexyl ring and two ethyl groups attached to a central nitrogen atom.[1][2] As with many substituted amines, it serves as a valuable intermediate and building block in the synthesis of more complex molecules in pharmaceutical and materials science research. The precise arrangement of its constituent atoms dictates its reactivity, physical properties, and biological activity. Therefore, unambiguous confirmation of its structure is a non-negotiable prerequisite for any meaningful research or development application.

This guide, prepared from the perspective of a Senior Application Scientist, eschews a simple recitation of data. Instead, it presents an integrated analytical workflow for the complete structure elucidation of this compound. We will explore how complementary spectroscopic techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy—are synergistically employed to build a cohesive and self-validating structural model. The causality behind instrumental choices and the interpretation of the resulting data will be emphasized, providing a robust framework for researchers and drug development professionals.

Chapter 1: Foundational Physicochemical Characteristics

Before delving into spectroscopic analysis, a summary of the fundamental physicochemical properties of the target molecule provides a necessary foundation. This data is crucial for sample handling, purification, and selecting appropriate analytical solvents and conditions.[3]

| Property | Value | Unit | Source |

| Molecular Formula | C₁₀H₂₁N | - | [4][5] |

| Molecular Weight | 155.28 | g/mol | [1][4] |

| Monoisotopic Mass | 155.1674 | g/mol | [2][5] |

| Boiling Point | ~193 | °C | [2][4] |

| Density | ~0.84 | g/cm³ | [2][4] |

| Refractive Index (n20/D) | ~1.456 | - | [3][4] |

Chapter 2: Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Expertise & Rationale: Mass spectrometry is the first-line technique for determining the molecular weight of a compound. For a molecule like this compound, Electron Ionization (EI) is a robust choice. It provides not only the molecular ion (M⁺˙) but also a reproducible fragmentation pattern that acts as a structural fingerprint, offering vital clues about the connectivity of the alkyl groups.

Experimental Protocol: Electron Ionization GC-MS

-

Sample Preparation: Prepare a dilute solution of the analyte (e.g., 100 µg/mL) in a volatile solvent such as methanol or dichloromethane.

-

GC Separation: Inject 1 µL of the sample into a gas chromatograph equipped with a standard non-polar column (e.g., DB-5ms). Use a temperature program that ensures the elution of the analyte as a sharp peak (e.g., start at 50°C, ramp to 250°C at 10°C/min).

-

Ionization: The eluting compound enters the EI source, where it is bombarded with a 70 eV electron beam.

-

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected.

Data Interpretation: Decoding the Fragmentation Pathway

The primary goal is to identify the molecular ion peak and then rationalize the major fragment ions.

-

Molecular Ion (M⁺˙): The expected molecular ion peak will appear at a mass-to-charge ratio (m/z) of 155, corresponding to the molecular weight of the compound.[5]

-

Fragmentation Analysis: The most characteristic fragmentation mechanism for tertiary amines is α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). This occurs to stabilize the resulting positive charge on the nitrogen.

Two primary α-cleavage pathways are predicted:

-

Loss of an ethyl radical (•CH₂CH₃): Cleavage of the bond between the nitrogen and one of the ethyl groups' methylene carbons, followed by the loss of the terminal methyl group, results in a stable iminium ion. This is typically the most favorable fragmentation.

-

M⁺˙ (m/z 155) → [M - CH₃]⁺ (m/z 140)

-

-

Ring-related fragmentation: Cleavage of the bond between the nitrogen and the cyclohexyl ring can initiate ring-opening or cleavage, leading to a prominent ion from the loss of an ethyl group.

-

M⁺˙ (m/z 155) → [M - CH₂CH₃]⁺ (m/z 126) is less likely. A more common fragmentation involves cleavage of the N-ethyl bond to lose an ethyl radical, giving a base peak. A key fragment is often the diethyl iminium ion itself. A significant fragment is expected at m/z 84, resulting from the cleavage of the cyclohexyl ring.

-

Caption: Predicted EI-MS fragmentation pathway.

Expected Data Summary: MS

| m/z Value | Proposed Fragment Identity | Rationale |

| 155 | [C₁₀H₂₁N]⁺˙ | Molecular Ion (M⁺˙) |

| 140 | [C₉H₁₈N]⁺ | Loss of a methyl radical (•CH₃) via α-cleavage |

| 98 | [C₆H₁₂N]⁺ | Loss of a butyl radical from the ring |

| 86 | [C₅H₁₂N]⁺ | Diethyl iminium ion fragment |

Chapter 3: Nuclear Magnetic Resonance (NMR) for Definitive Structural Mapping

Expertise & Rationale: While MS provides the molecular formula and fragmentation clues, NMR spectroscopy offers the definitive map of the molecular skeleton. ¹H NMR reveals the number of distinct proton environments and their neighboring protons, while ¹³C NMR identifies all unique carbon atoms. For this compound, with its overlapping alkyl signals, a combination of 1D and 2D NMR techniques is essential for unambiguous assignment.

¹H NMR Spectroscopy: Proton Environment Analysis

Experimental Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

Data Interpretation: The structure suggests four distinct proton environments. Based on known chemical shifts for alkyl amines, we can predict the spectrum.[6]

-

-N-CH(CH₂)₂- (1H, cyclohexyl): This single proton on the carbon directly attached to the nitrogen will be the most downfield of the alkyl protons due to the inductive effect of the nitrogen. It will appear as a multiplet due to coupling with the adjacent methylene protons on the ring.

-

-N-CH₂-CH₃ (4H, ethyl): These four methylene protons are adjacent to the nitrogen and will appear as a quartet due to coupling with the three protons of the methyl group.

-

-CH₂- (8H, cyclohexyl): The remaining methylene protons on the cyclohexyl ring will produce complex, overlapping multiplets in the typical aliphatic region.

-

-CH₂-CH₃ (6H, ethyl): These six methyl protons will appear as a triplet, coupled to the adjacent methylene protons.

Predicted Data Summary: ¹H NMR

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.5-2.7 | Multiplet | 1H | Cyclohexyl CH -N |

| ~2.5 | Quartet | 4H | -N-CH₂ -CH₃ |

| ~1.0-1.8 | Multiplet | 10H | Cyclohexyl ring -CH₂ - |

| ~1.0 | Triplet | 6H | -N-CH₂-CH₃ |

¹³C NMR Spectroscopy: Carbon Skeleton Analysis

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A standard acquisition may require several hundred scans to achieve a good signal-to-noise ratio.

Data Interpretation: Due to symmetry, the molecule has 6 unique carbon atoms.

-

-N-C(CH₂)₂- (cyclohexyl): The carbon directly bonded to nitrogen will be the most downfield among the sp³ carbons.

-

-N-CH₂-CH₃ (ethyl): The methylene carbon of the ethyl group.

-

Cyclohexyl Carbons: Three distinct signals are expected for the remaining five carbons of the cyclohexyl ring (C2/C6, C3/C5, and C4).

-

-CH₂-CH₃ (ethyl): The methyl carbon of the ethyl group will be the most upfield signal.

Predicted Data Summary: ¹³C NMR

| Chemical Shift (δ, ppm) | Assignment |

| ~55-60 | Cyclohexyl C -N |

| ~45-50 | -N-CH₂ -CH₃ |

| ~28-32 | Cyclohexyl C 2/C 6 |

| ~26-28 | Cyclohexyl C 3/C 5 |

| ~25-27 | Cyclohexyl C 4 |

| ~12-15 | -N-CH₂-CH₃ |

2D NMR for Unambiguous Signal Assignment

Expertise & Rationale: To resolve any ambiguity from overlapping signals in the 1D spectra, 2D NMR is the definitive tool. A Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton signal with the carbon signal to which it is directly attached, confirming C-H connectivity. A Correlation Spectroscopy (COSY) experiment reveals proton-proton coupling networks, confirming which protons are neighbors.

Caption: Workflow for definitive NMR signal assignment.

Chapter 4: Infrared (IR) Spectroscopy for Functional Group Identification

Expertise & Rationale: IR spectroscopy is a rapid and effective method for identifying the presence or absence of key functional groups. For this compound, its primary diagnostic value is in confirming the presence of sp³ C-H and C-N bonds and, crucially, the absence of any N-H bonds, which definitively establishes it as a tertiary amine.[7]

Experimental Protocol:

-

Sample Preparation: Place one drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Data Acquisition: Acquire the spectrum using a Fourier-transform infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.

Data Interpretation:

-

C-H Stretching: Strong, sharp peaks will be observed in the 2850-3000 cm⁻¹ region, characteristic of sp³ C-H bonds in the ethyl and cyclohexyl groups.

-

C-N Stretching: A medium to weak absorption is expected in the 1000-1250 cm⁻¹ region, corresponding to the C-N bond stretch.

-

Absence of N-H Stretch: Critically, there will be no broad absorption band in the 3300-3500 cm⁻¹ region. The absence of this feature is conclusive evidence for a tertiary amine, as primary and secondary amines show distinct N-H stretching vibrations here.[7]

Expected Data Summary: IR

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970-2990 | Strong | Asymmetric sp³ C-H stretch |

| 2850-2870 | Strong | Symmetric sp³ C-H stretch |

| 1440-1470 | Medium | CH₂ scissoring |

| 1000-1250 | Medium-Weak | C-N stretch |

| 3300-3500 | Absent | No N-H stretch (Confirms Tertiary Amine) |

Chapter 5: Orthogonal Verification via Confirmatory Synthesis

Trustworthiness & Rationale: The most robust method for structural confirmation is to synthesize the compound through a known, reliable chemical pathway and demonstrate that the analytical data of the synthetic product is identical to that of the sample under investigation. Reductive amination is a classic and high-yielding method for preparing amines.[8] The reaction of cyclohexanone with diethylamine in the presence of a reducing agent provides a direct route to this compound.[9][10]

Experimental Protocol: Reductive Amination

-

Reaction Setup: In a round-bottom flask, dissolve cyclohexanone (1.0 eq) and diethylamine (1.2 eq) in a suitable solvent like methanol.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the enamine/iminium ion intermediate.

-

Reduction: Cool the mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise.

-

Workup: After the reaction is complete (monitored by TLC or GC-MS), quench the reaction carefully with water. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purification: Purify the crude product by fractional distillation or column chromatography to yield pure this compound.

-

Confirmation: Subject the purified synthetic product to the same MS, NMR, and IR analyses described above. An exact match in all spectra provides unequivocal proof of structure.

Caption: Workflow for confirmatory synthesis and analysis.

Conclusion

The structure elucidation of this compound is a clear illustration of the power of an integrated analytical strategy. No single technique provides the complete picture. Mass spectrometry establishes the molecular weight and key fragments. Infrared spectroscopy rapidly confirms the tertiary amine functional group. Finally, a combination of 1D and 2D NMR spectroscopy provides an unambiguous map of the proton and carbon skeleton. When this comprehensive spectroscopic dataset is matched with that of an authentic sample prepared by a logical synthesis, the structural assignment is placed beyond any reasonable doubt. This self-validating system of orthogonal techniques ensures the scientific integrity required for advanced research and development.

References

- EvitaChem. (n.d.). N,N-Diethyl-1-phenylcyclohexylamine.

-

ChemBK. (2024). This compound - Physico-chemical Properties. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Cyclohexanamine, N,N-diethyl- (CAS 91-65-6). Retrieved from [Link]

-

Pearson+. (n.d.). Using cyclohexanone as the starting material, describe how each of.... Retrieved from [Link]

-

SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Unacademy. (n.d.). Identification of Primary, Secondary, and Tertiary Amines. Retrieved from [Link]

-

Vedantu. (n.d.). The reaction of cyclohexanone with dimethylamine in class 11 chemistry CBSE. Retrieved from [Link]

-

Agilent. (2011). Analysis of primary, secondary and tertiary amines. Retrieved from [Link]

-

NIST. (n.d.). Cyclohexanamine, N,N-diethyl-. Retrieved from [Link]

-

Analytice. (2017). Primary, secondary and tertiary amine analysis laboratories. Retrieved from [Link]

-

MDPI. (2023). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Retrieved from [Link]

-

PubMed. (1980). A qualitative and quantitative analysis of tertiary amines in restorative resins. Retrieved from [Link]

-

NIH. (n.d.). Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. Retrieved from [Link]

-

YouTube. (2024). Reaction of Cyclohexanone #Acidic Medium with Amine. Retrieved from [Link]

-

NIST. (n.d.). N,N-Diethylaniline. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™. Retrieved from [Link]

Sources

- 1. Cyclohexanamine, N,N-diethyl- (CAS 91-65-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound | 91-65-6 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. echemi.com [echemi.com]

- 6. This compound(91-65-6) 1H NMR [m.chemicalbook.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. mdpi.com [mdpi.com]

- 9. Using cyclohexanone as the starting material, describe how each o... | Study Prep in Pearson+ [pearson.com]

- 10. The reaction of cyclohexanone with dimethylamine in class 11 chemistry CBSE [vedantu.com]

An In-depth Technical Guide to the Physicochemical Properties and Synthesis of N,N-Diethylcyclohexylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N,N-Diethylcyclohexylamine, focusing on its key physical properties—boiling and melting points—along with a detailed, field-proven protocol for its synthesis. As a tertiary amine, this compound serves as a crucial building block in organic synthesis and as a catalyst in various chemical transformations. Understanding its physical characteristics and reliable methods for its preparation is paramount for its effective application in research and development.

Physicochemical Properties of this compound

This compound (CAS No. 91-65-6) is a colorless to light yellow liquid under standard conditions. Its fundamental physical properties are critical for its handling, purification, and application in chemical reactions.

Boiling Point

The boiling point of this compound is consistently reported to be 193 °C at atmospheric pressure.[1][2] This property is essential for its purification via distillation.

Melting Point: A Point of Clarification

There is a notable discrepancy in commercially available data regarding the melting point of this compound. Several chemical data aggregators list a melting point of 172 °C.[3][4][5] However, this is highly improbable for a compound with a boiling point of 193 °C and is inconsistent with its observed physical state. Reputable chemical suppliers, such as Tokyo Chemical Industry (TCI) and Fisher Scientific, describe the compound as a liquid at room temperature (20 °C).[1][6][7][8][9] Furthermore, the Safety Data Sheet (SDS) from TCI explicitly states "No data available" for the melting/freezing point. This strongly suggests that the actual melting point of this compound is below room temperature. The value of 172 °C is likely a typographical error in some databases. For practical purposes, researchers should treat this compound as a liquid under standard laboratory conditions.

Summary of Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 91-65-6 | [1][2] |

| Molecular Formula | C₁₀H₂₁N | [1] |

| Molecular Weight | 155.29 g/mol | [1][8] |

| Boiling Point | 193 °C | [1][2] |

| Melting Point | Below room temperature (See Section 1.2) | N/A |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Density | 0.84 g/cm³ | [3] |

| Flash Point | 57 °C | [1] |

Synthesis of this compound via Reductive Amination

A robust and widely applicable method for the synthesis of tertiary amines such as this compound is the reductive amination of a ketone. This one-pot reaction involves the condensation of a ketone with a secondary amine to form an enamine or iminium ion intermediate, which is then reduced in situ to the target amine. The use of sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly advantageous as it is a mild and selective reducing agent that is effective for the reductive amination of ketones.[5][10][11]

The synthesis of this compound can be reliably achieved through the reductive amination of cyclohexanone with diethylamine. The following protocol is adapted from a well-established procedure for a similar transformation.[12]

Reaction Scheme

Caption: Reductive amination of cyclohexanone with diethylamine.

Experimental Protocol

Materials and Reagents:

-

Cyclohexanone

-

Diethylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Addition funnel (optional)

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

To a stirred solution of cyclohexanone (1.0 eq) in anhydrous 1,2-dichloroethane (DCE), add diethylamine (1.1 eq).

-

Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate.

-

In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. The addition may cause a slight exotherm.

-

Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within a few hours.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude this compound can be purified by fractional distillation under atmospheric or reduced pressure to yield the pure product.

Purification Protocol:

-

Set up a fractional distillation apparatus.

-

Transfer the crude product to the distillation flask.

-

Heat the flask gently and collect the fraction boiling at approximately 193 °C (at atmospheric pressure).

Characterization

The purity of the synthesized this compound can be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and its structure verified by Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Determination of Physical Properties

For novel compounds or for verification purposes, the experimental determination of boiling and melting points is a fundamental procedure in a research setting.

Boiling Point Determination

The boiling point of a liquid can be accurately determined using a distillation apparatus or a micro-boiling point method.

Caption: Workflow for boiling point determination by distillation.

Melting Point Determination

Since this compound is a liquid at room temperature, its melting point would be determined using a cooling method.

Caption: Workflow for low-temperature melting point determination.

Safety and Handling

This compound is a corrosive and flammable liquid.[7] It is essential to handle this chemical with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Work in a well-ventilated fume hood.

-

Fire Safety: Keep away from open flames and sources of ignition.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

This guide has provided a detailed examination of the boiling and melting points of this compound, clarifying existing discrepancies in the literature. Furthermore, a reliable and adaptable protocol for its synthesis via reductive amination has been presented. By adhering to the methodologies and safety precautions outlined, researchers and drug development professionals can confidently synthesize, purify, and utilize this compound in their scientific endeavors.

References

-

ChemBK. This compound. [Link]

-

Organic Syntheses. N,N-Dimethylcyclohexylamine. [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Myers, A. Reductive Amination. [Link]

-

Tokyo Chemical Industry UK Ltd. This compound | 91-65-6. [Link]

-

SpectraBase. This compound. [Link]

-

Tokyo Chemical Industry UK Ltd. This compound | 91-65-6. [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. This compound | 91-65-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | 91-65-6 | TCI AMERICA [tcichemicals.com]

- 8. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 9. This compound 98.0+%, TCI America 25 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

N,N-Diethylcyclohexylamine density and physical state

An In-Depth Technical Guide to the Physical Properties of N,N-Diethylcyclohexylamine

Introduction

This compound (DECHA), identified by CAS Number 91-65-6, is a tertiary amine that serves as a versatile intermediate and reagent in various chemical syntheses.[1] Its molecular structure, consisting of a cyclohexyl ring and two ethyl groups attached to a nitrogen atom, imparts specific physical and chemical properties that are critical for its application in research, drug development, and industrial processes. Understanding these fundamental characteristics, particularly its physical state and density, is paramount for researchers and scientists to ensure accurate experimental design, safe handling, and successful outcomes.

This guide provides a detailed examination of the physical state and density of this compound, grounded in authoritative data. It is designed for professionals in the chemical and pharmaceutical sciences, offering not just data, but also the underlying context and experimental methodologies essential for practical application.

Physicochemical Identification and Logical Characterization Workflow

The initial step in working with any chemical compound is unambiguous identification and a systematic plan for characterizing its properties. The following diagram outlines the logical workflow for characterizing a liquid chemical like this compound.

Caption: Logical workflow for the physicochemical characterization of DECHA.

Part 1: Physical State and Appearance

At standard ambient temperature and pressure (SATP; 25 °C and 100 kPa), this compound exists as a liquid.[1] Its appearance is typically described as a colorless to light yellow clear liquid .[2] This characteristic is a primary identifier in a laboratory setting. Any significant deviation from this appearance, such as turbidity or dark coloration, could indicate impurity, degradation, or contamination, necessitating purification or disposal.

The compound is noted to be "Air Sensitive," and it is recommended to store it under an inert gas atmosphere to prevent potential reactions with atmospheric components, such as oxidation, which could alter its physical and chemical properties over time.[3]

Part 2: Density and Key Physical Parameters

Density is a critical intrinsic property that is indispensable for converting mass to volume, calculating molar concentrations, and designing fluid handling systems. The density of this compound is consistently reported in the range of 0.84 g/cm³ to 0.845 g/cm³ at ambient temperature.

A precise value is given as 0.8445 g/cm³ at 25 °C .[4] Another source reports a specific gravity of 0.84 at 20°C relative to water at 20°C. This slight variation underscores the importance of noting the temperature at which density is measured, as it is temperature-dependent. For high-precision work, it is advisable to measure the density of the specific batch being used under the exact experimental conditions.

Table of Core Physical Properties

For ease of reference, the key physical properties of this compound are summarized below.

| Property | Value | Conditions | Source(s) |

| Physical State | Liquid | 20 °C | [2] |

| Appearance | Colorless to Light yellow clear liquid | Ambient | [2] |

| Density | 0.84 g/cm³ | Not Specified | [5][6] |

| 0.8445 g/cm³ | 25 °C | [4] | |

| Specific Gravity | 0.84 | 20°C/20°C | |

| Boiling Point | 193 °C | 760 mmHg | [4][5][6] |

| Flash Point | 57 °C | Closed Cup | [4][5] |

| Molecular Formula | C₁₀H₂₁N | - | [5] |

| Molecular Weight | 155.28 g/mol | - | [4][5] |

Part 3: Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols must be employed. The following sections detail methodologies for determining the physical properties of liquid amines like DECHA.

Protocol 1: Determination of Density using a Pycnometer

This protocol describes a classic and highly accurate method for determining the density of a liquid. The principle relies on measuring the mass of a precise volume of liquid defined by the calibrated volume of a pycnometer.

Methodology:

-

Preparation: Thoroughly clean a pycnometer of known volume (e.g., 10 mL) with a suitable solvent (e.g., acetone), then rinse with deionized water and dry completely in an oven. Allow it to cool to ambient temperature in a desiccator.

-

Calibration (with Water):

-

Weigh the empty, dry pycnometer on an analytical balance (m_empty).

-

Fill the pycnometer with deionized water of a known temperature (e.g., 25.0 °C). Ensure the liquid is free of air bubbles and the capillary of the stopper is filled.

-

Carefully wipe the outside of the pycnometer dry and weigh it (m_water).

-

The volume of the pycnometer (V) is calculated using the density of water (ρ_water) at that temperature: V = (m_water - m_empty) / ρ_water.

-

-

Sample Measurement:

-

Empty and dry the calibrated pycnometer.

-

Fill the pycnometer with this compound, ensuring it is at the same temperature as the water used for calibration.

-

Wipe the outside dry and weigh the filled pycnometer (m_sample).

-

-

Calculation:

-

The mass of the sample is m_sample - m_empty.

-

The density of the sample (ρ_sample) is calculated as: ρ_sample = (m_sample - m_empty) / V .

-

Trustworthiness: This method is self-validating. The calibration step with a standard (water) ensures the accuracy of the volume measurement. Repeating the measurement multiple times until consistent results are obtained establishes precision.

Protocol 2: Characterization of Physical State

This protocol outlines a standardized procedure for observing and recording the physical state of a chemical.

Methodology:

-

Sample Preparation: Place a small, representative sample (approx. 5-10 mL) of this compound into a clean, dry, and clear glass vial.

-

Temperature Control: Ensure the sample is at a standard, recorded temperature (e.g., 20 °C or 25 °C) by placing it in a temperature-controlled water bath for at least 15 minutes.

-

Visual Observation:

-

State: Observe and record whether the substance is a solid, liquid, or gas. For DECHA, this will be liquid.

-

Color: Place the vial against a white background and observe the color. Record as "colorless," "light yellow," etc.[2]

-

Clarity: Observe the clarity of the liquid and record as "clear," "turbid," "hazy," or if any particulate matter is present.

-

-

Olfactory Observation (with extreme caution):

-

If required and deemed safe by the Safety Data Sheet (SDS), cautiously smell the sample using the hand-wafting technique. Do not directly inhale the vapors. The SDS for related compounds often describes an amine or "fishlike" odor.[7]

-

-

Documentation: Record all observations, along with the date and temperature, in a laboratory notebook.

Part 4: Safety and Handling Considerations

The physical properties of this compound directly inform its handling procedures. As a flammable liquid with a flash point of 57 °C, it must be kept away from ignition sources.[8] Its classification as corrosive, causing severe skin burns and eye damage, mandates the use of appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, during handling.[5][8] All work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a colorless to light yellow liquid with a density of approximately 0.84 g/cm³ at ambient temperature. These fundamental physical properties are the cornerstone of its practical use in scientific research and development. By employing standardized experimental protocols and adhering to rigorous safety standards informed by these properties, researchers can ensure the accuracy, reproducibility, and safety of their work. This guide serves as a technical resource to support the effective application of this important chemical intermediate.

References

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: N,N-Dimethylcyclohexylamine. Retrieved from [Link]

-

The Good Scents Company. (n.d.). N,N-diethyl aniline. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of N,N-Diethylaniline (CAS 91-66-7). Retrieved from [Link]

-

PubChem. (n.d.). N,N-Diethylaniline. Retrieved from [Link]

-

PubChem. (n.d.). N,N-diethylhexylamine. Retrieved from [Link]

-

PubChem. (n.d.). N-Ethyl cyclohexylamine. Retrieved from [Link]

-

PubChem. (n.d.). Cyclohexyldiethylamine. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Cyclohexanamine, N,N-diethyl- (CAS 91-65-6). Retrieved from [Link]

Sources

- 1. Cyclohexyldiethylamine | C10H21N | CID 61571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 91-65-6 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 3. This compound | 91-65-6 | TCI AMERICA [tcichemicals.com]

- 4. echemi.com [echemi.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. chembk.com [chembk.com]

- 7. N,N-Diethylaniline | 91-66-7 [chemicalbook.com]

- 8. echemi.com [echemi.com]

The Impact of Solvent Environments on the Basicity of N,N-Diethylcyclohexylamine: A Technical Guide to pKa Determination and Interpretation

An In-depth Technical Guide

Introduction

In the landscape of chemical synthesis and pharmaceutical development, the acid-dissociation constant (pKa) is a cornerstone physicochemical parameter. It governs a molecule's ionization state at a given pH, which in turn dictates critical properties such as solubility, membrane permeability, protein binding, and reactivity. For researchers, scientists, and drug development professionals, a nuanced understanding of pKa is not merely academic—it is fundamental to designing effective experiments, predicting molecular behavior, and developing successful products.

This guide focuses on N,N-Diethylcyclohexylamine (DECHA), a tertiary amine utilized as a catalyst and chemical intermediate. We will explore the theoretical and practical aspects of its pKa, with a particular emphasis on how this value shifts across different solvent systems. While the aqueous pKa provides a standard reference, the reality of industrial and laboratory processes often involves non-aqueous environments. Understanding how solvents like dimethyl sulfoxide (DMSO) or acetonitrile (MeCN) modulate the basicity of DECHA is crucial for optimizing reaction conditions and predicting its fate in various formulations.

This document moves beyond a simple recitation of values. It provides the causal framework for why pKa changes with the solvent, offers a field-proven, self-validating protocol for its experimental determination via potentiometric titration, and presents the data in a structured format for clear interpretation.

Theoretical Framework: Why Solvent Matters

The pKa of a base is formally defined by the equilibrium of its protonated form (conjugate acid, BH+) dissociating in a solvent. For this compound, this equilibrium is:

C₆H₁₁N(C₂H₅)₂H⁺ ⇌ C₆H₁₁N(C₂H₅)₂ + H⁺

The pKa is the negative logarithm of the acid dissociation constant (Ka) for this equilibrium. A higher pKa indicates that the conjugate acid is weaker, and consequently, the parent amine is a stronger base. The solvent is not a passive medium but an active participant in this equilibrium. Its properties dictate the stability of each species involved (BH+, B, and H+), thereby shifting the equilibrium and altering the pKa.

Key solvent properties influencing pKa include:

-

Dielectric Constant (ε): This property reflects the solvent's ability to separate charges. High-dielectric solvents like water (ε ≈ 80) are highly effective at stabilizing the charged conjugate acid (BH+) and the free proton (H+), favoring dissociation and thus making the parent amine appear weaker (lower pKa of the conjugate acid). In low-dielectric solvents, ion pairing becomes significant, complicating direct comparisons.[1]

-

Hydrogen Bonding Capacity: Solvents are classified as protic (can donate H-bonds, e.g., water) or aprotic (cannot donate H-bonds, e.g., DMSO, MeCN). Protic solvents can solvate both the neutral amine (as an H-bond acceptor) and the protonated amine (as an H-bond donor). Aprotic solvents, however, primarily solvate the cation (BH+) through dipole interactions, while their ability to solvate the neutral amine varies. This differential solvation significantly impacts the equilibrium.

-

Solvent Basicity/Acidity: The inherent acidity or basicity of the solvent itself can influence the proton transfer equilibrium.

The interplay of these factors means that a pKa value is only meaningful when the solvent is specified.

pKa Values of this compound (DECHA)

Accurate pKa values are best determined experimentally. While computational models can provide estimates, they must be validated. For this compound, there is a scarcity of published experimental pKa data across a range of solvents. The following tables summarize the available predicted data and the expected trends in common non-aqueous solvents based on established chemical principles.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 91-65-6 | [2][3][4][5][6][7] |

| Molecular Formula | C₁₀H₂₁N | [2][6][7] |

| Molecular Weight | 155.28 g/mol | [3] |

| Boiling Point | 193 °C | [3] |

| Density | 0.84 g/cm³ | [6] |

| Appearance | Colorless to light yellow clear liquid | [2][3] |

Table 2: pKa of this compound in Various Solvents

| Solvent | Solvent Type | Dielectric Constant (ε) | pKa Value | Rationale for Trend / Remarks |

| Water (H₂O) | Protic | ~80 | ~10.69 ± 0.20 (Predicted) | The high dielectric constant and hydrogen-bonding ability of water stabilize the protonated amine, serving as the standard reference.[2][3][4] |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | ~47 | Not Experimentally Determined | Expected Trend: Lower than in water. DMSO is a poor solvator of the neutral amine but effectively solvates the cation. This destabilizes the right side of the equilibrium (B + H⁺) relative to the left, favoring the neutral amine and thus making it a weaker base (lower pKa).[8] |

| Acetonitrile (MeCN) | Aprotic, Polar | ~37.5 | Not Experimentally Determined | Expected Trend: Significantly lower than in water. Acetonitrile is less basic than water and DMSO, making protonation less favorable. The pKa values of amines in MeCN are generally lower than in water.[8][9] |

Note: The pKa values for non-aqueous solvents are often reported as pKaH to denote the protonation of the base.

Visualizing the Acid-Base Equilibrium

The following diagram illustrates the protonation equilibrium of this compound and the external factors, primarily solvent effects, that govern its position.

Caption: Acid-base equilibrium of DECHA influenced by solvent properties.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a robust and widely used method for determining the pKa of ionizable compounds.[10] It involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The pKa corresponds to the pH at which the amine is 50% protonated.[11][12]

Causality Behind Experimental Choices

-

Choice of Titrant: For a basic analyte like DECHA, a strong acid (e.g., HCl) is used as the titrant to ensure a sharp and clear inflection point.

-

Inert Atmosphere: Purging the solution with nitrogen or argon is critical, especially in aqueous solutions, to displace dissolved CO₂.[11] Carbon dioxide can form carbonic acid, which introduces an unwanted acidic species and distorts the titration curve, leading to inaccurate pKa values.

-

Constant Ionic Strength: Maintaining a constant ionic strength (e.g., with 0.15 M KCl) minimizes changes in activity coefficients during the titration, ensuring that the measured potential changes are due solely to changes in the concentration of H⁺.[11]

-

Electrode Calibration: Using a set of at least three standard pH buffers (e.g., pH 4, 7, and 10) ensures the pH electrode responds linearly and accurately across the entire titration range.[11]

-

Solvent Purity: For non-aqueous titrations, using anhydrous solvents is paramount. Even small amounts of water can significantly alter the solvent properties and affect the measured pKa.[1][13]

Step-by-Step Methodology

-

Preparation of Solutions:

-

Analyte Solution: Prepare a ~1 mM solution of this compound in the desired solvent (e.g., deionized water, anhydrous DMSO). For a 20 mL sample, this requires dissolving a precise quantity of the amine.[11][12]

-

Titrant: Prepare a standardized 0.1 M HCl solution. For titrating a base, a strong acid is used.[11]

-

Ionic Strength Adjuster: Prepare a 0.15 M KCl solution to maintain constant ionic strength.[11]

-

-

Instrumentation Setup:

-

Calibrate a pH meter and electrode using standard aqueous buffers (pH 4.0, 7.0, 10.0).[11]

-

Set up a titration vessel on a magnetic stirrer.

-

Use a precision burette for the incremental addition of the titrant.

-

-

Titration Procedure:

-

Pipette 20 mL of the 1 mM analyte solution into the titration vessel.

-

If required, add the ionic strength adjuster.

-

Begin stirring the solution gently.

-

Immerse the calibrated pH electrode into the solution.

-

Purge the solution with nitrogen for 5-10 minutes before and during the titration to remove dissolved CO₂.[11]

-

Record the initial pH of the solution.

-

Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.05-0.1 mL).

-

After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) before recording the pH and the total volume of titrant added.[11]

-

Continue the titration well past the equivalence point to obtain a complete sigmoidal curve.

-

Perform a minimum of three replicate titrations to ensure data reliability.[11]

-

-

Data Analysis:

-